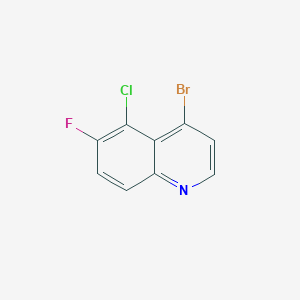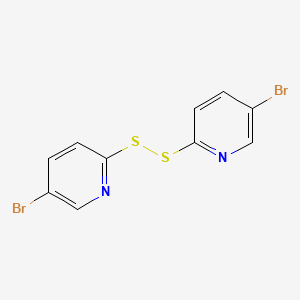
1,2-Bis(5-bromopyridin-2-yl)disulfane
Vue d'ensemble
Description
1,2-Bis(5-bromopyridin-2-yl)disulfane is a chemical compound with the molecular formula C10H6Br2N2S2 and a molecular weight of 378.11 g/mol . It is a member of the pyridine class of compounds and is characterized by the presence of two bromopyridine groups connected by a disulfane (disulfide) linkage . This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(5-bromopyridin-2-yl)disulfane typically involves the reaction of 5-bromopyridine-2-thiol with an oxidizing agent. One common method is to react 5-bromopyridine-2-thiol with iodine in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
2C5H3BrNSH+I2→C10H6Br2N2S2+2HI
This reaction is typically carried out in an organic solvent such as ethanol or acetonitrile at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing appropriate purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(5-bromopyridin-2-yl)disulfane can undergo various types of chemical reactions, including:
Oxidation: The disulfane linkage can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The disulfane linkage can be reduced to form thiols.
Substitution: The bromine atoms on the pyridine rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2-Bis(5-bromopyridin-2-yl)disulfane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of disulfide bond formation and cleavage.
Biology: Investigated for its potential as a biochemical probe to study protein disulfide bonds and redox biology.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting disulfide bonds in proteins.
Mécanisme D'action
The mechanism of action of 1,2-Bis(5-bromopyridin-2-yl)disulfane involves its ability to undergo redox reactions, particularly the formation and cleavage of disulfide bonds. This compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This property makes it useful as a biochemical probe to study redox biology and protein folding .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(2-benzothiazolyl)disulfane: Similar in structure but contains benzothiazole groups instead of bromopyridine groups.
2,2’-Dithiobis(benzothiazole): Another disulfane compound with benzothiazole groups.
4,4’-[(2-Bromo-1,4-phenylene)di-(1E)-2,1-ethenediyl]bisphenol: Contains bromophenyl groups and an ethenediyl linkage.
Uniqueness
1,2-Bis(5-bromopyridin-2-yl)disulfane is unique due to the presence of bromopyridine groups, which provide specific reactivity and properties not found in other disulfane compounds. The bromine atoms can participate in various substitution reactions, making this compound a versatile building block for chemical synthesis .
Propriétés
IUPAC Name |
5-bromo-2-[(5-bromopyridin-2-yl)disulfanyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2S2/c11-7-1-3-9(13-5-7)15-16-10-4-2-8(12)6-14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURUVZBYROJMDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)SSC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682452 | |
| Record name | 2,2'-Disulfanediylbis(5-bromopyridine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872273-36-4 | |
| Record name | 2,2'-Disulfanediylbis(5-bromopyridine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


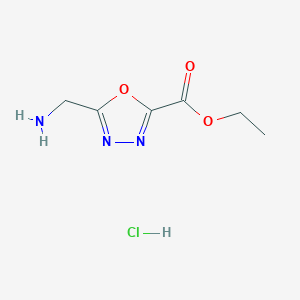

![N-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1440857.png)
![(4-(2-Hydroxyethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1440858.png)
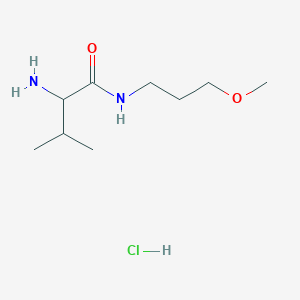
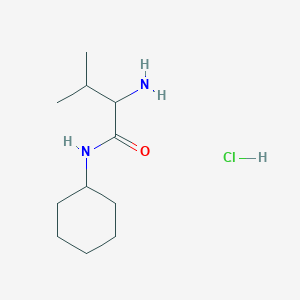
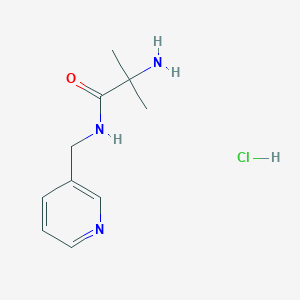
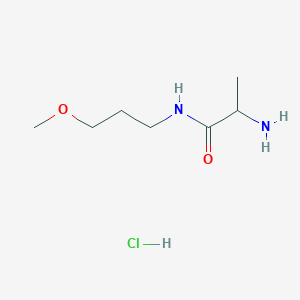
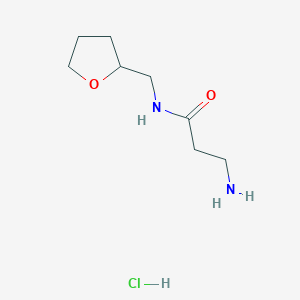
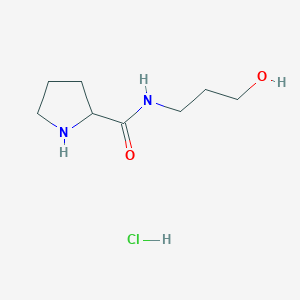

![N-formyl-1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1440869.png)
